molecular formula C22H18N2O3S2 B2689305 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide CAS No. 941930-63-8

2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide

Cat. No.: B2689305
CAS No.: 941930-63-8
M. Wt: 422.52
InChI Key: XUSZYFZWWDRBOY-UHFFFAOYSA-N
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Description

2-(4-(Methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide is a thiazole-based acetamide derivative featuring a methylsulfonylphenyl group at the 2-position and a naphthalen-2-yl substituent on the thiazole ring.

Properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S2/c1-29(26,27)19-10-6-15(7-11-19)12-21(25)24-22-23-20(14-28-22)18-9-8-16-4-2-3-5-17(16)13-18/h2-11,13-14H,12H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSZYFZWWDRBOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the thiazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the naphthalenyl group: This can be achieved through coupling reactions, such as Suzuki or Heck coupling, using palladium catalysts.

    Introduction of the methylsulfonyl phenyl group: This step may involve sulfonation reactions followed by coupling with the thiazole intermediate.

Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced under specific conditions to yield amine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of functionalized derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide have shown significant cytotoxic effects against various cancer cell lines. In particular, analogues of thiazole have been tested against human glioblastoma and melanoma cell lines, showing promising results with IC50 values indicating effective growth inhibition .
    • A specific study noted that thiazole-integrated compounds demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
  • Antimicrobial Activity
    • Thiazole derivatives are recognized for their antimicrobial properties. Research indicates that compounds with similar structures exhibit activity against a range of bacteria and fungi. For example, derivatives have been synthesized and tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects .
    • The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring can enhance antimicrobial efficacy, making this compound a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects
    • Some studies have explored the neuroprotective properties of thiazole derivatives. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in treating neurodegenerative diseases .

Case Studies

  • Study on Anticancer Activity
    • A recent study synthesized a series of thiazole derivatives and evaluated their anticancer properties against various cell lines. The most active compound exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming standard chemotherapeutic agents like 5-fluorouracil . This underscores the potential of thiazole-based compounds in cancer therapy.
  • Antimicrobial Testing
    • In another investigation, several thiazole derivatives were screened for their antibacterial activity using the disc diffusion method. The results indicated that certain modifications significantly increased their effectiveness against Gram-positive and Gram-negative bacteria, highlighting the importance of structural variations in enhancing biological activity .

Mechanism of Action

The mechanism of action of 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application being studied, such as inhibition of a particular enzyme in a disease pathway.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The compound’s key structural elements include:

  • Thiazole core : Common in bioactive molecules due to its electron-rich nature and hydrogen-bonding capacity.
  • Naphthalen-2-yl group : Enhances lipophilicity and π-π stacking interactions, similar to compounds in and .
  • Methylsulfonylphenyl group : A polar, electron-withdrawing substituent, contrasting with methoxy, chloro, or piperazine groups in analogs (Table 1).

Table 1: Comparison of Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Reference
2-(4-(Methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide ~437.53* Not reported Methylsulfonylphenyl, naphthalen-2-yl N/A
2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) 422.54 289–290 Methoxyphenylpiperazine, p-tolyl
N-(4-(4-Methoxyphenyl)thiazol-2-yl)-2-(4-(p-tolyl)piperazin-1-yl)acetamide (17) 422.54 297–298 p-Tolylpiperazine, 4-methoxyphenylthiazole
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) 393.42 Not reported Naphthalen-1-yloxy-triazole, phenyl
GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) 325.37 Not reported Fluorophenyl, pyridinyl-thiazole

*Calculated based on structural formula.

Key Observations:
  • The methylsulfonyl group increases molecular weight and polarity compared to methoxy or piperazine analogs .
  • Naphthalen-2-yl substitution likely elevates melting points relative to simpler aryl groups (e.g., phenyl or p-tolyl), as seen in .

Comparison with Compounds :

  • Compounds 13–18 in were synthesized via piperazine-acetamide coupling, yielding 72–86% efficiency .
  • The methylsulfonyl group may require sulfonation or oxidation steps, increasing synthetic complexity compared to methoxy or halogenated analogs.

Table 2: Substituent Effects on Activity

Substituent Type Observed Impact (vs. Reference Compounds) Example Compounds
Methylsulfonylphenyl Increased polarity and enzyme inhibition Target compound
4-Methoxyphenyl Moderate MMP inhibition (IC₅₀ ~10–50 µM) Compounds 13, 16–18
Fluorophenyl Enhanced kinase selectivity GSK1570606A
Naphthalenyl Improved lipophilicity and bioavailability Compounds 6a, 7a

Spectroscopic Characterization

The target compound’s spectral data (IR, NMR, HRMS) can be inferred from analogs:

  • IR : Peaks at ~1670 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O stretch) .
  • ¹H NMR : Aromatic protons of naphthalen-2-yl (~7.2–8.5 ppm) and methylsulfonyl singlet (~3.1 ppm) .
  • HRMS : Expected [M+H]⁺ at m/z 438.53 (calculated for C₂₂H₁₉N₂O₃S₂).

Biological Activity

The compound 2-(4-(methylsulfonyl)phenyl)-N-(4-(naphthalen-2-yl)thiazol-2-yl)acetamide represents a promising class of thiazole derivatives with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C24_{24}H23_{23}N3_{3}O5_{5}S
  • Molecular Weight : 493.52 g/mol

This compound features a thiazole moiety linked to a naphthalene ring and a methylsulfonyl group, which are critical for its biological activity.

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer activity against various cancer cell lines. The compound has been evaluated for its cytotoxic effects using the MTT assay against several tumor cell lines, including A549 (lung cancer) and C6 (glioma) cells.

Case Studies

  • Cytotoxicity Evaluation :
    • In a study evaluating thiazole derivatives, the compound demonstrated an IC50_{50} value of 1.61 µg/mL against A549 cells, indicating potent cytotoxicity compared to standard chemotherapeutics like doxorubicin .
    • Another study highlighted that derivatives with similar structural motifs exhibited enhanced apoptosis induction in cancer cells, suggesting that the presence of the thiazole ring is crucial for activity .
  • Mechanism of Action :
    • The mechanism underlying its anticancer effects appears to involve the activation of apoptotic pathways. Specifically, compounds similar to this one have shown to activate caspase-3, a key enzyme in the apoptosis signaling cascade .
    • Molecular dynamics simulations indicated that these compounds interact with target proteins primarily through hydrophobic interactions, further supporting their role in inducing apoptosis .

Structure-Activity Relationship (SAR)

The efficacy of thiazole derivatives can often be correlated with specific structural characteristics:

Structural FeatureImpact on Activity
Presence of methylsulfonyl groupEnhances solubility and bioavailability
Naphthalene ringIncreases hydrophobic interactions
Thiazole moietyEssential for anticancer activity

Research indicates that modifications to these structural components can significantly alter biological activity. For instance, substituents on the phenyl ring have been shown to influence both potency and selectivity against different cancer types .

Additional Biological Activities

Beyond anticancer properties, thiazole derivatives have been investigated for other biological activities:

  • Antimicrobial Activity :
    • Some studies have reported that thiazole compounds exhibit antibacterial properties comparable to established antibiotics like norfloxacin . This suggests potential applications in treating infections alongside their anticancer effects.
  • Cholinesterase Inhibition :
    • Certain thiazole derivatives have shown promise as cholinesterase inhibitors, indicating potential use in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Q. Table 1: Critical Reaction Parameters

StepKey ParametersPurpose
Thiazole Formation80°C, DMF, 12 hrsRing closure and stability
Sulfonylation0°C → RT, SOCl₂ catalystIntroduce methylsulfonyl group
AcetylationTriethylamine, DCM, 24 hrsAmide bond formation

Which analytical techniques are most reliable for structural confirmation?

Basic Research Question
A combination of spectroscopic and chromatographic methods ensures structural integrity:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methylsulfonyl at δ 3.2 ppm, naphthalenyl aromatic protons at δ 7.5–8.3 ppm) .
  • HPLC : Purity >98% using a C18 column (acetonitrile/water gradient) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 449.12 .

How can reaction conditions be optimized for scalability?

Advanced Research Question
Systematic optimization strategies include:

  • Design of Experiments (DoE) : Vary solvent polarity (DMF vs. THF), temperature (40–100°C), and catalyst loading to identify robust conditions .
  • Solvent Selection : Replace dichloromethane with toluene/water biphasic systems for eco-friendly scaling .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

What in vitro assays are suitable for initial biological activity screening?

Basic Research Question
Prioritize assays based on structural analogs:

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution for MIC values against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays for COX-2 or kinase activity .

How should contradictory data in biological assays be resolved?

Advanced Research Question
Address discrepancies through:

  • Orthogonal Assays : Validate COX-2 inhibition via ELISA if fluorescence assays show variability .
  • Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .
  • Structural Dynamics : Perform molecular dynamics simulations to assess binding mode consistency .

What computational methods elucidate its mechanism of action?

Advanced Research Question
Combine docking and dynamics:

  • Molecular Docking : AutoDock Vina to predict binding to COX-2 (PDB: 5KIR) with ΔG < -8 kcal/mol .
  • MD Simulations : GROMACS for 100 ns trajectories to evaluate binding stability .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., methylsulfonyl) with IC₅₀ trends .

Q. Table 2: Computational Workflow

StepTool/MethodOutput
DockingAutoDock VinaBinding pose, ΔG
DynamicsGROMACSRMSD, hydrogen bonds
QSARMOEPredictive activity model

How do structural modifications impact bioactivity?

Advanced Research Question
Key modifications and effects:

  • Methylsulfonyl Group : Enhances solubility and hydrogen bonding with catalytic Ser530 in COX-2 .
  • Naphthalenyl Moiety : Increases lipophilicity (logP >3) but may reduce metabolic stability .
  • Thiazole Ring : Replace with oxazole to test bioisosteric effects on kinase inhibition .

What stability studies are critical for long-term storage?

Basic Research Question
Conduct stress testing under:

  • Thermal : 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
  • Photolytic : ICH Q1B guidelines (UV light, 200 W·hr/m²) .
  • Solution Stability : PBS (pH 7.4) at 25°C; assess via NMR for hydrolysis .

How can synthetic byproducts be characterized and minimized?

Advanced Research Question

  • Byproduct Identification : LC-MS/MS to detect sulfonamide intermediates or dimerization products .
  • Process Optimization : Add scavengers (e.g., polymer-supported thiourea) to trap excess reagents .

What strategies improve yield in multi-step syntheses?

Advanced Research Question

  • Microwave-Assisted Synthesis : Reduce thiazole cyclization time from 12 hrs to 45 mins .
  • Flow Chemistry : Continuous processing for acylation steps to enhance reproducibility .

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